

solubility of N-benzyl-N-phenylaniline in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N-benzyl-N-phenylaniline*

Cat. No.: *B1580931*

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An In-Depth Technical Guide to the Solubility of **N-benzyl-N-phenylaniline** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-N-phenylaniline, a tertiary amine with the chemical formula $C_{19}H_{17}N$, is a significant chemical intermediate in various fields, notably in organic synthesis and medicinal chemistry. Its structural framework, featuring two phenyl rings and a benzyl group attached to a central nitrogen atom, makes it a versatile scaffold for the development of novel compounds. The solubility of this compound in organic solvents is a critical parameter that dictates its utility in a laboratory and industrial setting, influencing reaction kinetics, purification strategies, and the formulation of final products.

This technical guide provides a comprehensive overview of the solubility of **N-benzyl-N-phenylaniline** in a range of common organic solvents. It is designed to be a practical resource for researchers, scientists, and professionals in drug development, offering both theoretical predictions and detailed experimental protocols for solubility determination. Understanding the solubility profile of **N-benzyl-N-phenylaniline** is paramount for its effective application as a building block in the synthesis of Active Pharmaceutical Ingredients (APIs) and other high-value organic molecules.[\[1\]](#)[\[2\]](#)

Physicochemical Properties of N-benzyl-N-phenylaniline

A foundational understanding of the physicochemical properties of **N-benzyl-N-phenylaniline** is essential before delving into its solubility characteristics.

Property	Value	Source
Chemical Formula	$C_{19}H_{17}N$	[3] [4]
Molecular Weight	259.35 g/mol	[3] [4]
CAS Number	606-87-1	[3]
Appearance	Solid	-
Melting Point	Not available	[3]
Boiling Point	Not available	[3]

Theoretical Framework for Solubility: The "Like Dissolves Like" Principle and Hansen Solubility Parameters

The adage "like dissolves like" serves as a fundamental qualitative guideline for predicting solubility. This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For a more quantitative prediction, the Hansen Solubility Parameters (HSP) offer a powerful tool.

The HSP model decomposes the total cohesive energy of a substance into three components:

- δD (Dispersion): Energy from van der Waals forces.
- δP (Polar): Energy from dipolar intermolecular forces.
- δH (Hydrogen Bonding): Energy from hydrogen bonds.

The similarity between the HSP of a solute (in this case, **N-benzyl-N-phenylaniline**) and a solvent can be quantified using the Relative Energy Difference (RED) number. A lower RED number indicates a higher affinity and, therefore, a higher predicted solubility.

Predicted Solubility of **N-benzyl-N-phenylaniline** in Common Organic Solvents

As experimental solubility data for **N-benzyl-N-phenylaniline** is not readily available in the public domain, we can predict its solubility using the Hansen Solubility Parameter group contribution method.^{[5][6][7]} This method allows for the estimation of a compound's HSP based on its molecular structure.

The estimated Hansen Solubility Parameters for **N-benzyl-N-phenylaniline** are:

- δ_D : 19.5 MPa $^{1/2}$
- δ_P : 4.5 MPa $^{1/2}$
- δ_H : 5.0 MPa $^{1/2}$

The following table presents the predicted solubility of **N-benzyl-N-phenylaniline** in a range of common organic solvents based on the calculated RED number.

Solvent	Type	δD (MPa $\frac{1}{2}$)	δP (MPa $\frac{1}{2}$)	δH (MPa $\frac{1}{2}$)	RED Number	Predicted Solubility
Acetone	Polar Aprotic	15.5	10.4	7.0	1.12	Moderate
Acetonitrile	Polar Aprotic	15.3	18.0	6.1	2.15	Low
Dichloromethane	Polar Aprotic	17.0	7.3	7.1	0.78	High
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	18.4	16.4	10.2	1.89	Low
Ethyl Acetate	Polar Aprotic	15.8	5.3	7.2	0.81	High
 N,N-Dimethylformamide (DMF)						
Tetrahydrofuran (THF)	Polar Aprotic	16.8	5.7	8.0	0.72	High
Ethanol	Polar Protic	15.8	8.8	19.4	2.45	Low
Methanol	Polar Protic	15.1	12.3	22.3	3.11	Low
Isopropanol	Polar Protic	15.8	6.1	16.4	2.01	Low
n-Butanol	Polar Protic	16.0	5.7	15.8	1.88	Low
Benzyl Alcohol	Polar Protic	18.4	6.3	13.7	1.48	Low
Chloroform	Nonpolar	17.8	3.1	5.7	0.44	High

Toluene	Nonpolar	18.0	1.4	2.0	0.78	High
Hexane	Nonpolar	14.9	0.0	0.0	1.55	Low

Experimental Determination of Solubility

While theoretical predictions are valuable, experimental verification is crucial for accurate solubility data. The following protocols outline methods for both qualitative and quantitative solubility determination.

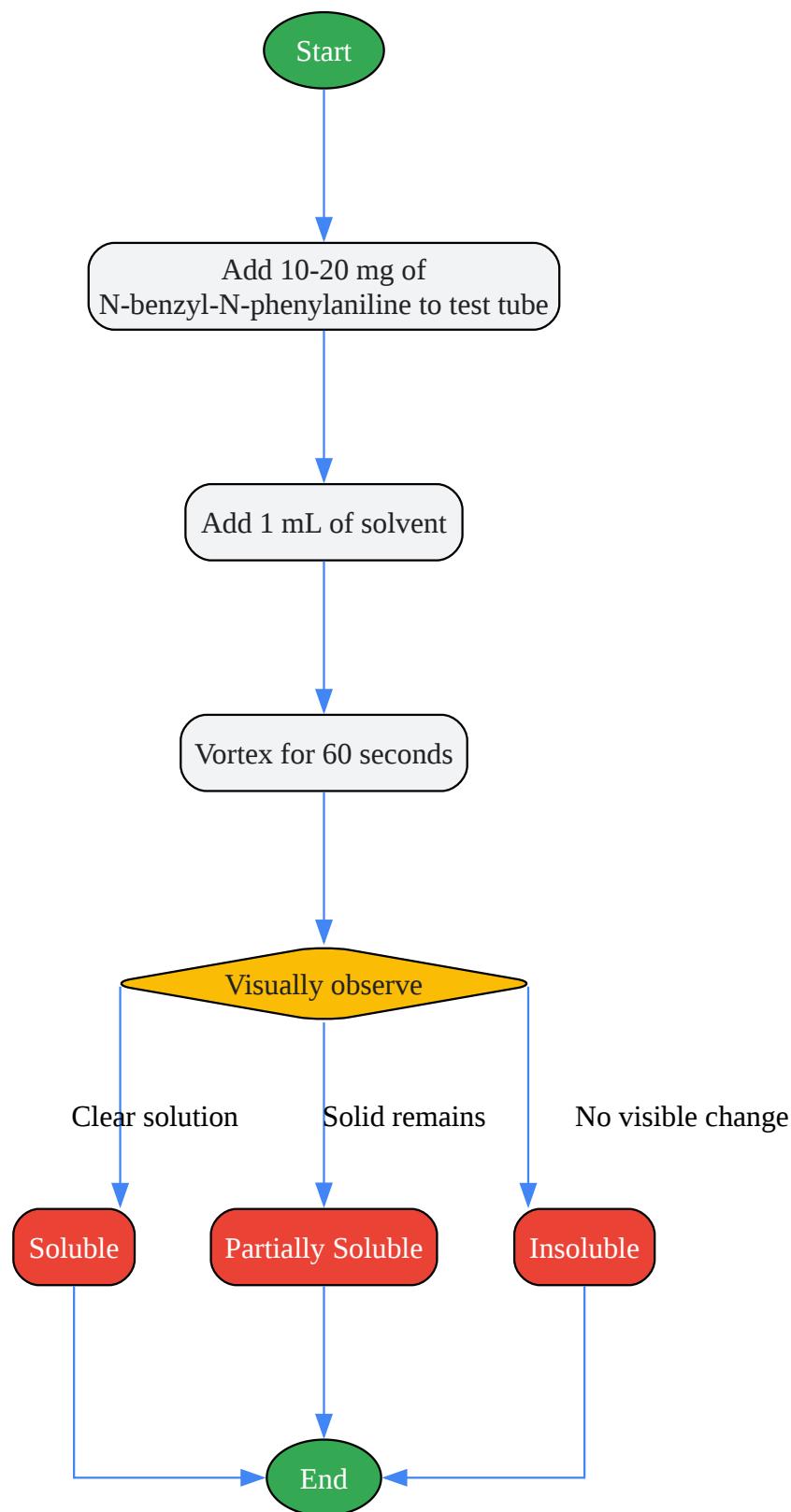
Qualitative Solubility Assessment

This rapid method provides a visual estimation of solubility.

Protocol:

- Add approximately 10-20 mg of **N-benzyl-N-phenylaniline** to a clean, dry test tube.
- Add 1 mL of the desired solvent to the test tube.
- Vigorously vortex or shake the test tube for 60 seconds.
- Visually inspect the solution.
 - Soluble: The solid completely dissolves, leaving a clear solution.
 - Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
 - Insoluble: The solid does not appear to dissolve.
- If the compound is insoluble at room temperature, gently warm the test tube in a water bath to observe any temperature-dependent solubility.

Workflow for Qualitative Solubility Assessment:



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Caption: Workflow for the qualitative determination of solubility.

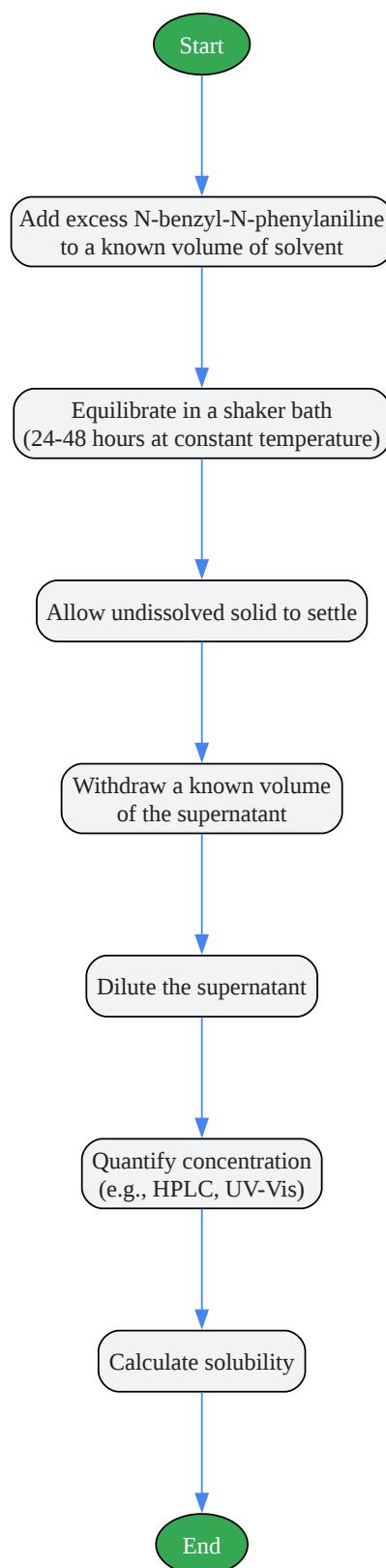
Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Protocol:

- Add an excess amount of **N-benzyl-N-phenylaniline** to a sealed vial containing a known volume of the desired solvent. An excess is crucial to ensure a saturated solution is formed.
- Place the vial in a shaker or on a rotator in a constant temperature bath (e.g., 25 °C).
- Allow the mixture to equilibrate for 24-48 hours. The exact time may need to be optimized.
- After equilibration, cease agitation and allow any undissolved solid to settle.
- Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a filtered syringe to avoid transferring any solid particles.
- Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantify the concentration of **N-benzyl-N-phenylaniline** in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
- Calculate the original solubility in units such as g/100 mL or mol/L.

Workflow for Quantitative Solubility Determination (Shake-Flask Method):



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- To cite this document: BenchChem. [solubility of N-benzyl-N-phenylaniline in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1580931#solubility-of-n-benzyl-n-phenylaniline-in-organic-solvents>

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